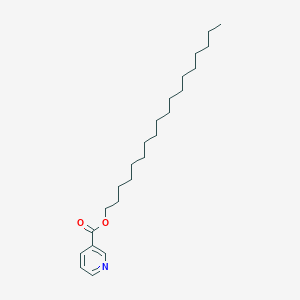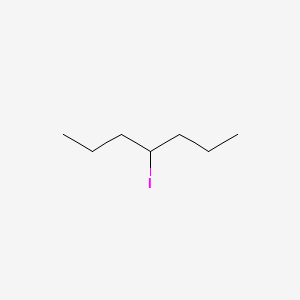
Heptane, 4-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptane, 4-iodo- is an organic compound with the molecular formula C7H15I. It is a derivative of heptane, where an iodine atom is substituted at the fourth carbon of the heptane chain. This compound is part of the alkyl iodides family, which are known for their reactivity and usefulness in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptane, 4-iodo- can be synthesized through the iodination of heptane. One common method involves the reaction of heptane with iodine in the presence of a catalyst such as red phosphorus. The reaction typically occurs under reflux conditions to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of heptane, 4-iodo- may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors where heptane is continuously reacted with iodine and a catalyst under controlled conditions to produce the desired iodinated product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Heptane, 4-iodo- can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to heptane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, heptane, 4-iodo- can be oxidized under specific conditions to form heptanoic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Reduction: The major product is heptane.
Oxidation: The major product can be heptanoic acid or its derivatives.
Applications De Recherche Scientifique
Heptane, 4-iodo- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other iodinated compounds or as a precursor for the synthesis of more complex molecules.
Biology: It can be used in the study of biological systems where iodinated compounds are needed as tracers or probes.
Medicine: While not directly used as a drug, it can be a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and in various industrial processes where iodinated compounds are required.
Mécanisme D'action
The mechanism by which heptane, 4-iodo- exerts its effects largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile, forming a new bond and releasing iodide ion. The molecular targets and pathways involved are specific to the nucleophile and the reaction conditions.
Comparaison Avec Des Composés Similaires
- Heptane, 1-iodo-
- Heptane, 2-iodo-
- Heptane, 3-iodo-
Comparison: Heptane, 4-iodo- is unique in its position of the iodine atom, which can influence its reactivity and the types of reactions it can undergo. For example, the position of the iodine atom can affect the compound’s steric hindrance and electronic effects, making it more or less reactive in certain reactions compared to its isomers.
Propriétés
Numéro CAS |
31294-93-6 |
|---|---|
Formule moléculaire |
C7H15I |
Poids moléculaire |
226.10 g/mol |
Nom IUPAC |
4-iodoheptane |
InChI |
InChI=1S/C7H15I/c1-3-5-7(8)6-4-2/h7H,3-6H2,1-2H3 |
Clé InChI |
OQRWLPBTVGINDN-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


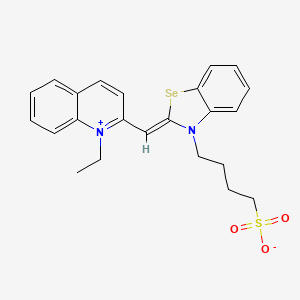
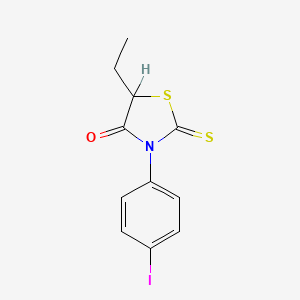

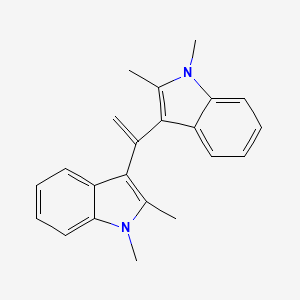
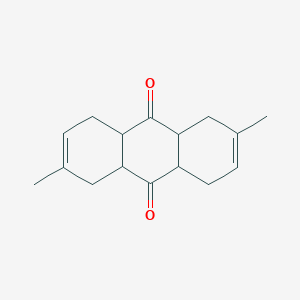
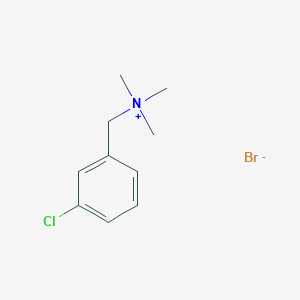
![3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14693798.png)
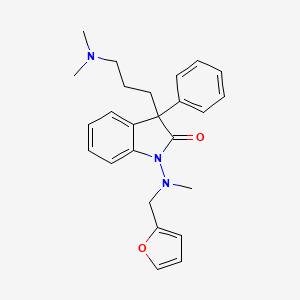

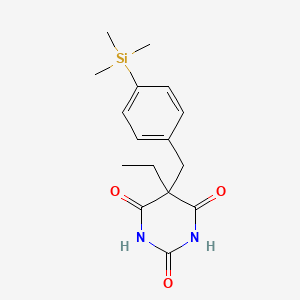
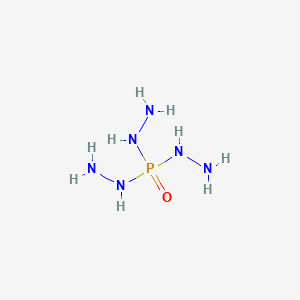
![N,N'-Bis[3-(triethylsilyl)propyl]urea](/img/structure/B14693819.png)
![7-[2-(diethylamino)ethoxy]-2H-chromen-2-one](/img/structure/B14693833.png)
